N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
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Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications across various scientific fields. This compound combines the structural elements of isoquinoline, thiazole, and benzamide, making it an intriguing subject for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multi-step synthesis processes. Key steps include the formation of the isoquinoline moiety, the thiazole ring, and their subsequent coupling with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield, purity, and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and the use of automated reactors could be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form new functional groups or to introduce oxygen atoms into its structure.
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Substitution: : It can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Nucleophiles and electrophiles for substitution reactions, including halogens and organometallic compounds.
Major Products
Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in amine or alcohol functionalities.
Scientific Research Applications
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : It may be studied for its interactions with biological macromolecules.
Medicine: : Potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.
Industry: : Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its molecular structure. It may act by binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The precise pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride stands out due to its unique combination of structural features. Similar compounds might include:
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,5-dimethoxybenzamide
These analogs share parts of the structure but differ in the substitution pattern on the benzamide core, which can significantly impact their properties and activities.
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Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S.ClH/c1-28-19-10-17(11-20(29-2)21(19)30-3)22(27)25-23-24-18(14-31-23)13-26-9-8-15-6-4-5-7-16(15)12-26;/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIQPTMPQOIZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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